(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a cyclopentyl group, along with a methanol functional group. It is a versatile compound used in various chemical and industrial applications.
Preparation Methods
The synthesis of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups, followed by chlorination and subsequent introduction of the methanol group . Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds, such as:
(4-Chloro-1-phenyl-1H-pyrazol-3-yl)methanol: This compound has a phenyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.
(4-Chloro-1-cyclohexyl-1H-pyrazol-3-yl)methanol: The presence of a cyclohexyl group instead of a cyclopentyl group can influence the compound’s reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4-chloro-1-cyclopentylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYSOGWGXSVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.